molecular formula C8H10N2O B14547264 1-(1H-imidazol-5-yl)-3-methylbut-2-en-1-one CAS No. 61985-34-0

1-(1H-imidazol-5-yl)-3-methylbut-2-en-1-one

Cat. No.: B14547264
CAS No.: 61985-34-0
M. Wt: 150.18 g/mol
InChI Key: PIPRWGKDKKJWDI-UHFFFAOYSA-N
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Description

1-(1H-imidazol-5-yl)-3-methylbut-2-en-1-one is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 1-(1H-imidazol-5-yl)-3-methylbut-2-en-1-one, can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation of aldehydes with 2-aminobenzylalcohol and subsequent reactions to form the imidazole ring .

Industrial Production Methods

Industrial production of imidazole derivatives often employs multicomponent reactions, which allow for the efficient synthesis of highly substituted imidazole derivatives. These reactions typically involve α-azido chalcones, aryl aldehydes, and anilines in the presence of catalysts such as erbium triflate .

Chemical Reactions Analysis

Types of Reactions

1-(1H-imidazol-5-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-butylhydroperoxide (TBHP)

    Reduction: Sodium borohydride

    Substitution: Electrophiles or nucleophiles in the presence of suitable catalysts

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-imidazol-5-yl)-3-methylbut-2-en-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylbut-2-en-1-one moiety can enhance its interaction with certain molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

61985-34-0

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(1H-imidazol-5-yl)-3-methylbut-2-en-1-one

InChI

InChI=1S/C8H10N2O/c1-6(2)3-8(11)7-4-9-5-10-7/h3-5H,1-2H3,(H,9,10)

InChI Key

PIPRWGKDKKJWDI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CN=CN1)C

Origin of Product

United States

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